REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5]2[N:10]=[C:9]([NH2:11])[N:8]=[C:7](Cl)[N:6]=2)[CH2:3][CH2:2]1.[NH3:13]>O1CCOCC1>[CH:1]1([NH:4][C:5]2[N:10]=[C:9]([NH2:11])[N:8]=[C:7]([NH2:13])[N:6]=2)[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC1=NC(=NC(=N1)N)Cl
|
Name
|
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the dioxan is removed
|
Type
|
FILTRATION
|
Details
|
by filtering with suction in vacuo
|
Type
|
WASH
|
Details
|
the crystalline residue is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The crude product is recrystallised from methanol
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)NC1=NC(=NC(=N1)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5]2[N:10]=[C:9]([NH2:11])[N:8]=[C:7](Cl)[N:6]=2)[CH2:3][CH2:2]1.[NH3:13]>O1CCOCC1>[CH:1]1([NH:4][C:5]2[N:10]=[C:9]([NH2:11])[N:8]=[C:7]([NH2:13])[N:6]=2)[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC1=NC(=NC(=N1)N)Cl
|
Name
|
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the dioxan is removed
|
Type
|
FILTRATION
|
Details
|
by filtering with suction in vacuo
|
Type
|
WASH
|
Details
|
the crystalline residue is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The crude product is recrystallised from methanol
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)NC1=NC(=NC(=N1)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |